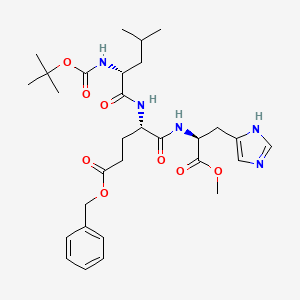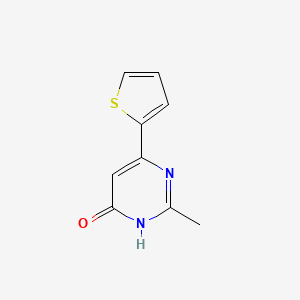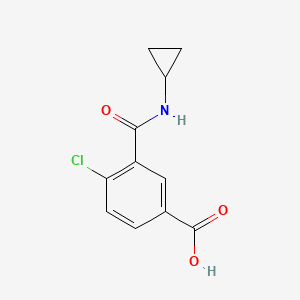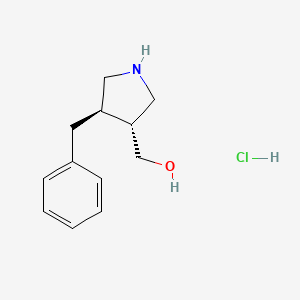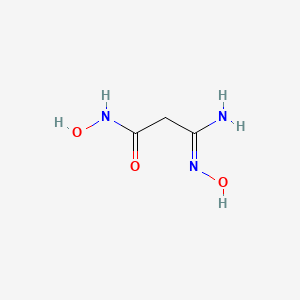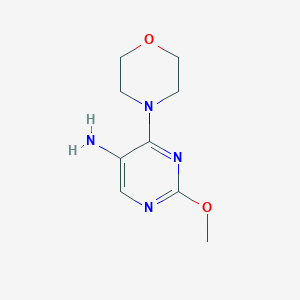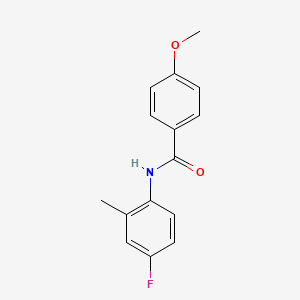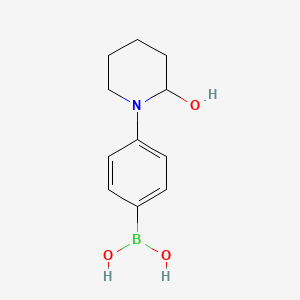
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid: is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a hydroxypiperidinyl group and a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-hydroxypiperidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.
科学研究应用
Chemistry: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Boronic acids are known to interact with biological molecules, such as enzymes and receptors, making them useful in drug discovery and development .
Medicine: Boronic acids can inhibit proteases and other enzymes, making them valuable in therapeutic development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and sensors. Its ability to form stable complexes with diols and other functional groups makes it useful in material science .
作用机制
The mechanism of action of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved depend on the specific target and application .
相似化合物的比较
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, providing different reactivity and solubility.
Uniqueness: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the hydroxypiperidinyl group, which imparts additional functionality and reactivity. This makes it a versatile compound for various applications in synthesis, biology, and materials science .
属性
分子式 |
C11H16BNO3 |
|---|---|
分子量 |
221.06 g/mol |
IUPAC 名称 |
[4-(2-hydroxypiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7,11,14-16H,1-3,8H2 |
InChI 键 |
NHJIUDVJGHEKQC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2CCCCC2O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
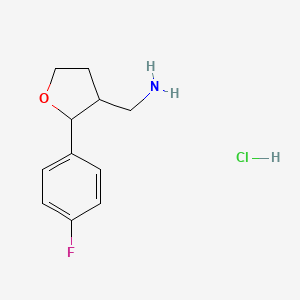
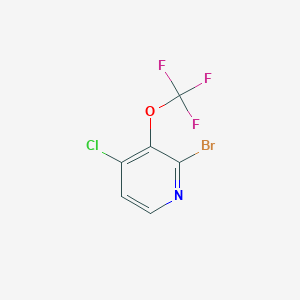
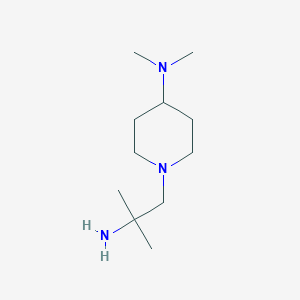
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
